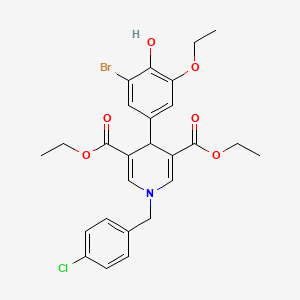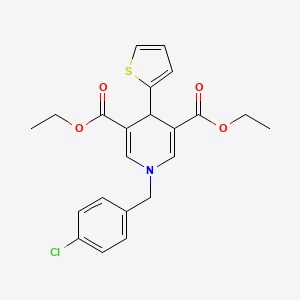
diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
描述
Diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP323, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyridinecarboxylates and has been shown to have an effect on certain biological processes.
作用机制
The mechanism of action of diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in inflammation and neurodegeneration. Specifically, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate may reduce inflammation and improve clinical symptoms in diseases such as IBD.
diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of the enzyme beta-secretase 1 (BACE1), which is involved in the production of beta-amyloid plaques in the brain. By inhibiting BACE1, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate may reduce the accumulation of beta-amyloid plaques and improve cognitive function in diseases such as Alzheimer's disease.
Biochemical and Physiological Effects
diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have antioxidant properties. It has also been shown to reduce the levels of certain cytokines, which are involved in the regulation of inflammation.
实验室实验的优点和局限性
Diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using established methods. It has also been shown to have potent anti-inflammatory and neuroprotective effects in animal models, making it a promising candidate for further research.
However, there are also some limitations to using diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. It has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully known. Additionally, its mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.
未来方向
There are several future directions for research on diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research could be to further investigate its potential as a treatment for IBD and other inflammatory diseases. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Additionally, further research could be done to elucidate its mechanism of action and to develop more potent and selective inhibitors of PDE4 and BACE1. This could lead to the development of more effective treatments for these diseases.
Conclusion
In conclusion, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a promising compound that has been studied for its potential therapeutic applications in several areas. Its synthesis method has been described in several scientific papers, and it has been shown to have anti-inflammatory and neuroprotective effects in animal models. Further research is needed to fully understand its mechanism of action and to develop more effective treatments for inflammatory and neurodegenerative diseases.
科学研究应用
Diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential therapeutic applications in several areas. One area of research has been its use as a potential treatment for inflammatory bowel disease (IBD). In a study published in the Journal of Medicinal Chemistry, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate was shown to have anti-inflammatory effects in a mouse model of IBD. It was found to reduce inflammation and improve clinical symptoms, suggesting that it may be a promising treatment option for IBD.
Another area of research has been its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. In a study published in the Journal of Neurochemistry, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate was shown to have neuroprotective effects in a mouse model of Alzheimer's disease. It was found to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This suggests that diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate may be a potential treatment option for this devastating disease.
属性
IUPAC Name |
diethyl 1-[(4-chlorophenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4S/c1-3-27-21(25)17-13-24(12-15-7-9-16(23)10-8-15)14-18(22(26)28-4-2)20(17)19-6-5-11-29-19/h5-11,13-14,20H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLPSYGUFZPPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OCC)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(benzyloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4261204.png)
![4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4261208.png)
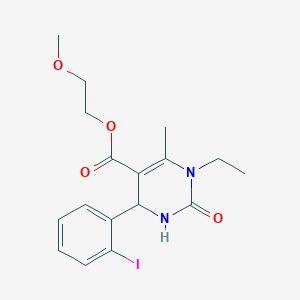
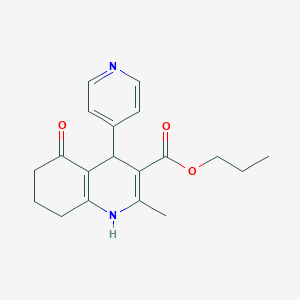

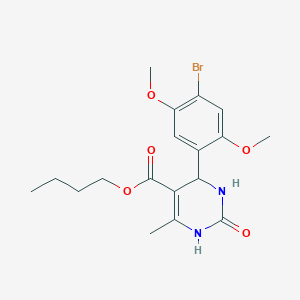
![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4261264.png)
![diethyl 4-[4-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4261267.png)
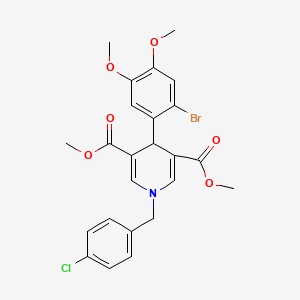
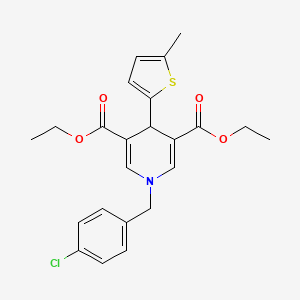
![diethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4261293.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4261296.png)

